BenchChemオンラインストアへようこそ!

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Androgen Receptor Antagonism Steroid Receptor Modulation Non-steroidal Nuclear Receptor Ligands

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-64-4) is a synthetic, non-steroidal compound belonging to the 2-(trifluoromethyl)benzonitrile class, a family extensively patented for androgen receptor (AR) modulation. This class is characterized by its ability to act as an antagonist or modulator of the androgen, glucocorticoid, mineralocorticoid, and progesterone receptors, with the trifluoromethyl and amino substituents being critical for target engagement.

Molecular Formula C13H12F6N2
Molecular Weight 310.24 g/mol
CAS No. 821777-64-4
Cat. No. B12545256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
CAS821777-64-4
Molecular FormulaC13H12F6N2
Molecular Weight310.24 g/mol
Structural Identifiers
SMILESCCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C13H12F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h3-4,6H,2,5,8H2,1H3
InChIKeyIFVORMTZDCZTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-64-4): Procurement-Relevant Chemical Profile for Androgen Receptor Research


4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-64-4) is a synthetic, non-steroidal compound belonging to the 2-(trifluoromethyl)benzonitrile class, a family extensively patented for androgen receptor (AR) modulation [1]. This class is characterized by its ability to act as an antagonist or modulator of the androgen, glucocorticoid, mineralocorticoid, and progesterone receptors, with the trifluoromethyl and amino substituents being critical for target engagement [2]. The compound's specific substitution pattern—a propyl(2,2,2-trifluoroethyl)amino group at the 4-position—places it within a niche subset of this class, though its individual pharmacological profile remains largely unpublished in primary literature.

Why Generic Substitution of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-64-4) Poses Scientific Risk


Within the 4-amino-2-(trifluoromethyl)benzonitrile chemotype, minute structural modifications lead to profound shifts in pharmacological activity. A medicinal chemistry study on a closely related 4-aryl series demonstrated that even among analogs with in vitro AR binding and cellular IC50 values below 200 nM, in vivo efficacy varied dramatically, with wax ester inhibition ranging widely depending on the specific 4-substituent [1]. Therefore, simple generic substitution based on core scaffold similarity (e.g., replacing the propyl(trifluoroethyl)amino group with a benzyl, cyclopropylmethyl, or other alkylamino variant) cannot reliably predict target binding, functional activity, or selectivity, as these parameters are exquisitely sensitive to the exact nature of the lipophilic side chains in this series.

Quantitative Differentiation Evidence for 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-64-4)


Structural Uniqueness vs. Validated 4-Aryl-2-(trifluoromethyl)benzonitrile AR Antagonists

The target compound features a unique 4-[propyl(2,2,2-trifluoroethyl)amino] substitution, distinguishing it from the most extensively characterized 4-aryl-2-(trifluoromethyl)benzonitrile AR antagonists. The key reference series from Pfizer focused on 4-aryl (e.g., phenyl, substituted phenyl) derivatives, where the optimal in vivo analog (compound 4e) achieved 86% wax ester inhibition in the Golden Syrian hamster ear model [1]. The propyl(trifluoroethyl)amino motif represents a fundamentally different pharmacophoric element (branched, electron-withdrawing amine) compared to the planar, lipophilic aryl groups in the benchmark series, suggesting a distinct binding mode and selectivity profile that has not been publicly quantified.

Androgen Receptor Antagonism Steroid Receptor Modulation Non-steroidal Nuclear Receptor Ligands

Patent-Defined Scope as a Multi-Receptor Modulator vs. Single-Target AR Antagonists

According to the foundational patent by Blanc et al., compounds within this structural genus, including those with propyl(trifluoroethyl)amino substituents, are described as modulators of not only the androgen receptor but also the glucocorticoid, mineralocorticoid, and progesterone receptors [1]. This contrasts with benchmark AR antagonists like PF-998425, which is characterized as a potent and selective AR antagonist (IC50 37 nM binding, 43 nM cellular) with no reported activity at other steroid receptors in its primary profile . The multi-receptor potential of the target compound suggests a differentiated pharmacological fingerprint, though specific Ki values for each receptor are absent from public disclosure.

Nuclear Receptor Polypharmacology AR/GR/MR/PR Profiling Androgenetic Alopecia

Recommended Application Scenarios for Procuring 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-64-4)


Exploratory Tool for Non-Aryl AR Antagonist Pharmacophore Mapping

Given its structural departure from the well-characterized 4-aryl-2-(trifluoromethyl)benzonitrile AR antagonists (e.g., Pfizer compound 4e series) [1], this compound is best suited for SAR studies aiming to understand the role of a branched, electron-rich 4-amino substituent on androgen receptor binding and function. It provides a distinct chemical starting point for probing ligand-receptor interactions that cannot be addressed with the 4-aryl or 4-cycloalkoxy analogs.

Multi-Receptor Profiling in Steroid Receptor Pharmacology

The patent disclosure by Blanc et al. indicates that members of this compound class, including those with the propyl(trifluoroethyl)amino motif, interact with AR, GR, MR, and PR [2]. This compound can be deployed in broad counter-screening panels to assess the polypharmacological potential of novel non-steroidal ligands, serving as a reference for `dirty' or multi-target starting points in drug discovery programs focused on androgenetic alopecia or acne vulgaris.

Chemical Probe for Amyloid-Beta Accumulation Research

A structurally analogous compound, 4-[(cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile, has been specifically disclosed as an inhibitor of amyloid-β protein accumulation [3]. While direct data for the target compound are absent, its close structural similarity supports its use as a comparative probe in Alzheimer's disease research to distinguish the contribution of the cyclopropylmethyl versus the trifluoroethyl group on Aβ accumulation inhibition.

Quote Request

Request a Quote for 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.